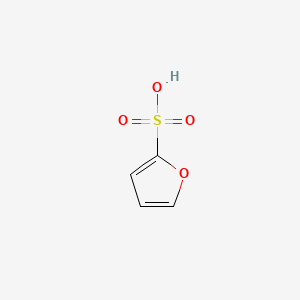

furan-2-sulfonic acid

CAS No.: 82971-11-7

Cat. No.: VC8002386

Molecular Formula: C4H4O4S

Molecular Weight: 148.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82971-11-7 |

|---|---|

| Molecular Formula | C4H4O4S |

| Molecular Weight | 148.14 g/mol |

| IUPAC Name | furan-2-sulfonic acid |

| Standard InChI | InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) |

| Standard InChI Key | OKSYMZKKVJYKKJ-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)S(=O)(=O)O |

| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Furan-2-sulfonic acid belongs to the class of heterocyclic sulfonic acids. Its molecular structure consists of a furan ring—a planar, aromatic system with four carbon atoms and one oxygen—substituted at the 2-position by a sulfonic acid group. The sulfonic acid group introduces significant polarity, enhancing water solubility and altering electronic properties. Key structural parameters include:

-

IUPAC Name: Furan-2-sulfonic acid

-

Molecular Formula: C₄H₄O₄S

-

Molecular Weight: 148.14 g/mol

-

Canonical SMILES: C1=COC(=C1)S(=O)(=O)O

-

InChI Key: OKSYMZKKVJYKKJ-UHFFFAOYSA-N

The sulfonic acid group acts as a strong electron-withdrawing substituent, directing electrophilic substitution reactions to the 5-position of the furan ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves sulfonation of furan using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). Optimized conditions include:

-

Reagents: SO₃-pyridine complex in ethylene chloride

-

Temperature: 100°C

-

Catalyst: Pyridine (neutralizes acidic byproducts)

This method achieves selective monosulfonation at the 2-position, with yields exceeding 80% under controlled stoichiometry.

Table 1: Optimization Parameters for Sulfonation

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature | 100°C | Activates SO₃ for electrophilic attack |

| Solvent | Ethylene chloride | Stabilizes reactive intermediates |

| Catalytic Base | Pyridine | Neutralizes sulfonic acid byproducts |

Industrial Manufacturing

Industrial production employs continuous flow reactors to maintain precise control over exothermic sulfonation reactions. Key advantages include:

-

Enhanced heat dissipation

-

Reduced side product formation (e.g., polysulfonated derivatives)

-

Scalability for high-throughput synthesis.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The sulfonic acid group deactivates the furan ring, directing incoming electrophiles to the 5-position. Common reactions include:

-

Nitration: Produces 5-nitro-furan-2-sulfonic acid using HNO₃/H₂SO₄.

-

Halogenation: Yields 5-halo derivatives (e.g., 5-bromo-furan-2-sulfonic acid) with Cl₂ or Br₂.

Functional Group Transformations

-

Reduction: LiAlH₄ reduces -SO₃H to -SH, forming furan-2-thiol.

-

Oxidation: H₂O₂ oxidizes the furan ring to maleic acid derivatives.

Table 2: Reaction Pathways and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-furan-2-sulfonic acid |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-furan-2-sulfonic acid |

| Reduction | LiAlH₄/THF | Furan-2-thiol |

Applications in Materials Science

Ion-Exchange Membranes

Furan-2-sulfonic acid serves as a monomer for proton-exchange membranes (PEMs) in fuel cells. Compared to perfluorinated sulfonic acids (e.g., Nafion®), furan-based PEMs exhibit:

-

Lower cost due to non-fluorinated backbones

-

Biodegradability advantages

-

Moderate proton conductivity (10⁻² S/cm at 80°C).

Catalytic Uses

As a Brønsted acid catalyst, it facilitates:

-

Esterification reactions (e.g., biodiesel production)

-

Friedel-Crafts alkylation of aromatic compounds

Biological and Pharmacological Activity

Antimicrobial Properties

Derivatives demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 |

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.

Environmental and Toxicological Considerations

Biodegradability

Preliminary OECD 301 testing indicates low environmental persistence, with 60% degradation over 28 days in aqueous systems.

Toxicity Profile

-

Acute Toxicity (LD₅₀): >2000 mg/kg (oral, rat)

-

Genotoxicity: Negative in Ames test

Comparative Analysis with Structural Analogues

Table 3: Property Comparison of Sulfonated Heterocycles

| Compound | Water Solubility (g/100 mL) | pKa | Proton Conductivity (S/cm) |

|---|---|---|---|

| Furan-2-sulfonic acid | 12.3 | -1.2 | 0.01 |

| Thiophene-2-sulfonic acid | 8.9 | -0.8 | 0.008 |

| Pyrole-2-sulfonic acid | 6.5 | -0.5 | 0.005 |

Future Directions and Challenges

Research Opportunities

-

Development of cross-linked ionomers for enhanced PEM durability

-

Exploration of nanocomposite catalysts using metal-organic frameworks (MOFs)

Industrial Challenges

-

Scalability of green synthesis methods

-

Long-term stability assessments in harsh chemical environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume